molecular formula C13H13NO2 B8156374 (2-(3-Methoxyphenyl)pyridin-3-yl)methanol

(2-(3-Methoxyphenyl)pyridin-3-yl)methanol

Cat. No. B8156374
M. Wt: 215.25 g/mol
InChI Key: VQGHATYJUPOCPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09422279B2

Procedure details

Into a 50-mL round-bottom flask, which was purged and maintained with an inert atmosphere of nitrogen, was placed a solution of (3-methoxyphenyl)boronic acid (1.6 g, 10.53 mmol, 1.20 equiv), (2-chloropyridin-3-yl)methanol (1 g, 6.97 mmol, 1.00 equiv), sodium bicarbonate (1.7 g, 20.24 mmol, 3.00 equiv), Pd(dppf)Cl2 (0.57 g, 0.10 equiv) in a solvent mixture of dioxane (10 mL) and water (10 mL). The resulting solution was stirred for 1.5 h at 100° C., and then it was diluted with 20 mL of H2O. The resulting solution was extracted with 2×50 mL of ethyl acetate, and the combined organic layers were concentrated under vacuum. The residue was applied onto a silica gel column with ethyl acetate/petroleum ether (1:50-1:1) as eluent to yield 1.3 g (87%) of [2-(3-methoxyphenyl)pyridin-3-yl]methanol as a colorless oil.
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
1.7 g
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
reactant
Reaction Step Four
Name
Quantity
10 mL
Type
solvent
Reaction Step Four
Name
Quantity
20 mL
Type
solvent
Reaction Step Five
Quantity
0.57 g
Type
catalyst
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5](B(O)O)[CH:6]=[CH:7][CH:8]=1.Cl[C:13]1[C:18]([CH2:19][OH:20])=[CH:17][CH:16]=[CH:15][N:14]=1.C(=O)(O)[O-].[Na+].O1CCOCC1>O.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.Cl[Pd]Cl.[Fe+2]>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([C:13]2[C:18]([CH2:19][OH:20])=[CH:17][CH:16]=[CH:15][N:14]=2)[CH:6]=[CH:7][CH:8]=1 |f:2.3,6.7.8.9|

Inputs

Step One
Name
Quantity
1.6 g
Type
reactant
Smiles
COC=1C=C(C=CC1)B(O)O
Step Two
Name
Quantity
1 g
Type
reactant
Smiles
ClC1=NC=CC=C1CO
Step Three
Name
Quantity
1.7 g
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Four
Name
Quantity
10 mL
Type
reactant
Smiles
O1CCOCC1
Name
Quantity
10 mL
Type
solvent
Smiles
O
Step Five
Name
Quantity
20 mL
Type
solvent
Smiles
O
Step Six
Name
Quantity
0.57 g
Type
catalyst
Smiles
C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl.[Fe+2]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
The resulting solution was stirred for 1.5 h at 100° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 50-mL round-bottom flask, which was purged
TEMPERATURE
Type
TEMPERATURE
Details
maintained with an inert atmosphere of nitrogen
EXTRACTION
Type
EXTRACTION
Details
The resulting solution was extracted with 2×50 mL of ethyl acetate
CONCENTRATION
Type
CONCENTRATION
Details
the combined organic layers were concentrated under vacuum

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
COC=1C=C(C=CC1)C1=NC=CC=C1CO
Measurements
Type Value Analysis
AMOUNT: MASS 1.3 g
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 86.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.